molecular formula C22H19F3N4O2 B6619534 Unii-jbj4vct98Y CAS No. 200711-10-0

Unii-jbj4vct98Y

Cat. No. B6619534
CAS RN: 200711-10-0
M. Wt: 428.4 g/mol
InChI Key: KLAHZRONIHBPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-jbj4vct98Y is a novel synthetic compound that has been developed to address the need for a more efficient and effective method of laboratory testing. This compound has been designed to provide greater accuracy and reliability in laboratory experiments, as well as to reduce the amount of time and resources required for the testing process.

Mechanism of Action

Unii-jbj4vct98Y works by binding to specific target molecules in the laboratory environment. This binding process allows for the detection and measurement of the target molecules, which can then be used to obtain accurate and reliable results. The binding process is highly specific and does not interfere with other molecules or processes in the laboratory environment.
Biochemical and Physiological Effects
Unii-jbj4vct98Y has been designed to be non-toxic and non-irritating to laboratory personnel. This compound has been tested and found to be safe for use in laboratory experiments. Unii-jbj4vct98Y does not interact with other molecules or processes in the laboratory environment, and it does not produce any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Unii-jbj4vct98Y has several advantages over traditional laboratory testing methods. This compound is highly specific and does not interfere with other molecules or processes in the laboratory environment. Additionally, Unii-jbj4vct98Y reduces the amount of time and resources required for the testing process, while also providing greater accuracy and reliability in the results. However, Unii-jbj4vct98Y is not suitable for use in all laboratory experiments, as it may not be effective for certain types of tests.

Future Directions

Unii-jbj4vct98Y is a relatively new compound, and there are many potential future directions for this compound. One potential direction is to further improve the accuracy and reliability of the compound for use in laboratory experiments. Additionally, Unii-jbj4vct98Y could be used to develop new methods of testing, such as using the compound to detect and measure specific molecules. Finally, Unii-jbj4vct98Y could be used to develop new drugs or treatments, as the compound could be used to target and bind to specific molecules in the body.

Scientific Research Applications

Unii-jbj4vct98Y has been developed to provide a more efficient and reliable method of laboratory testing. This compound has been designed to reduce the amount of time and resources required for the testing process, while also providing greater accuracy and reliability in the results. Unii-jbj4vct98Y can be used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology.

properties

IUPAC Name

5-methyl-N-[6-(pyridin-2-ylmethoxy)pyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-14-10-15-7-9-29(19(15)11-18(14)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-13-17-4-2-3-8-26-17/h2-6,8,10-12H,7,9,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAHZRONIHBPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-jbj4vct98Y

CAS RN

200711-10-0
Record name SB-247853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200711100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-247853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBJ4VCT98Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of indoline (D13, 0.30 g, 1.49 mmol), phenylcarbamate (D3, 0.48 g, 1.5 mmol) and triethylamine (0.20 ml, 1.5 mmol) in dry acetonitrile (10 mL) was warmed briefly to ensure complete solution of reactants, then stirred overnight at room temperature. The mixture was poured into water (50 ml) and the precipitate was filtered off, washed with water and dried. The crude product was chromatographed on silica gel (25 g) eluted with 4% methanol/dichloromethane. Eluted product was recrystallised from dichloromethane/methanol to give the title compound (0.35 g, 55%), m.p. 219-20° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
phenylcarbamate
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
55%

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